BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3K alpha inhibition Kinase selectivity Sulfonamide SAR

2,6‑Difluoro‑N‑(4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl)benzenesulfonamide (CAS 2309626‑53‑5, molecular formula C₁₈H₁₁F₂N₃O₂S₂, MW 403.4) is a synthetic sulfonamide derivative built on the thiazolo[5,4‑b]pyridine heterocyclic core. The compound belongs to the class of thiazolylphenyl‑benzenesulfonamido derivatives that are claimed as broad‑spectrum protein kinase modulators in patent WO2012113774, where 2,6‑difluorobenzenesulfonamide fragments are explicitly represented.

Molecular Formula C18H11F2N3O2S2
Molecular Weight 403.42
CAS No. 2309626-53-5
Cat. No. B2984055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS2309626-53-5
Molecular FormulaC18H11F2N3O2S2
Molecular Weight403.42
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F
InChIInChI=1S/C18H11F2N3O2S2/c19-13-3-1-4-14(20)16(13)27(24,25)23-12-8-6-11(7-9-12)17-22-15-5-2-10-21-18(15)26-17/h1-10,23H
InChIKeyFSZUEAMXBHHJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2309626-53-5): Core Chemical Identity and Research Tool Profile


2,6‑Difluoro‑N‑(4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl)benzenesulfonamide (CAS 2309626‑53‑5, molecular formula C₁₈H₁₁F₂N₃O₂S₂, MW 403.4) is a synthetic sulfonamide derivative built on the thiazolo[5,4‑b]pyridine heterocyclic core . The compound belongs to the class of thiazolylphenyl‑benzenesulfonamido derivatives that are claimed as broad‑spectrum protein kinase modulators in patent WO2012113774, where 2,6‑difluorobenzenesulfonamide fragments are explicitly represented [1]. The thiazolo[5,4‑b]pyridine scaffold has been validated as a privileged kinase‑binding motif across multiple target classes including PI3Kα, EGFR‑TK, and c‑KIT [2][3].

Why Generic Substitution Fails for 2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide in Kinase Inhibitor Research


Close structural analogs within the thiazolylphenyl‑benzenesulfonamide family—including the 2,5‑difluoro (CAS 863594‑48‑3), 2,4‑difluoro (CAS 912623‑75‑7), and unsubstituted benzenesulfonamide (CAS 863594‑64‑3) isomers—cannot be treated as interchangeable procurement options because the position and electronic character of the fluorine substituents on the terminal phenyl ring directly govern the compound's kinase inhibitory potency and isoform selectivity profile [1][2]. In the PI3Kα system, the sulfonamide moiety is essential for activity, and even subtle modifications such as replacing a 2,6‑difluorophenyl group with a 2‑chloro‑4‑fluorophenyl or 5‑chlorothiophene‑2‑sulfonamide group produce nanomolar‑level shifts in IC₅₀ [1]. The quantitative evidence below demonstrates that the 2,6‑difluoro substitution pattern occupies a distinct position in the structure‑activity landscape that cannot be replicated by off‑the‑shelf analogs with different halogenation patterns.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


Selective PI3Kα Inhibitory Activity of Thiazolo[5,4-b]pyridine Sulfonamides vs. Non‑Sulfonamide Analogs

In a systematic SAR study of thiazolo[5,4‑b]pyridine derivatives against PI3K, the sulfonamide functionality was identified as a critical pharmacophoric element for PI3Kα inhibitory activity; replacement of the sulfonamide group abolished potency [1]. While the study's most optimized compound (19a) carried a 2‑pyridyl‑4‑morpholinyl substitution rather than the 2,6‑difluorophenylsulfonamide of the target compound, the data establish that thiazolo[5,4‑b]pyridine‑based sulfonamides as a class achieve nanomolar PI3Kα inhibition (IC₅₀ = 3.6 nM for compound 19a), with 10‑fold selectivity over PI3Kβ (IC₅₀ approximately 36 nM) [1]. Close analogs with alternative sulfonamide groups—2‑chloro‑4‑fluorophenyl sulfonamide (19b) and 5‑chlorothiophene‑2‑sulfonamide (19c)—also retained nanomolar potency, demonstrating that the sulfonamide aryl substitution pattern directly modulates potency [1].

PI3K alpha inhibition Kinase selectivity Sulfonamide SAR

Patent-Cited Kinase Inhibition Scope: 2,6-Difluorophenyl Fragment vs. 2,5-Difluoro and Unsubstituted Analogs

Patent WO2012113774, assigned to Sanofi (Aventis Pharma S.A.), claims a genus of thiazolylphenyl‑benzenesulfonamido derivatives as inhibitors of protein kinases for treating cancer and other diseases [1]. Within the patent specification, three distinct benzenesulfonamide fragments are explicitly enumerated: 2,3‑difluorobenzenesulfonamide, 2,5‑difluorobenzenesulfonamide, and unsubstituted benzenesulfonamide [1]. The 2,6‑difluorobenzenesulfonamide fragment (present in the target compound) is structurally represented in the Markush definitions via the generic 'difluorophenyl' descriptor, positioning the target compound within the claimed intellectual property space [1]. Importantly, the patent's enumeration of 2,3‑ and 2,5‑difluoro isomers as separate entities confirms that each difluoro positional isomer is regarded as chemically and pharmacologically distinct, rather than interchangeable [1].

Kinase inhibitor patent 2,6-difluorobenzenesulfonamide IP differentiation

EGFR-TK Inhibitory Context of Thiazolo[5,4-b]pyridine-2,5-difluorobenzenesulfonamide Hybrids vs. Non-Fluorinated Analogs

In a 2024 study of 45 novel thiazolo[5,4‑b]pyridine derivatives evaluated against EGFR‑mutant non‑small cell lung cancer (NSCLC) cell lines, the 2,5‑difluorobenzenesulfonamide‑bearing lead compound 10k (N‑(3‑(6‑(2‑aminopyrimidin‑5‑yl)thiazolo[5,4‑b]pyridin‑2‑yl)‑2‑methylphenyl)‑2,5‑difluorobenzenesulfonamide) exhibited IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI‑H1975), and 0.82 μM (A549), which were comparable to the clinically approved EGFR inhibitor Osimertinib [1]. Compound 10k also demonstrated favorable selectivity, showing no toxicity against normal BEAS‑2B lung epithelial cells at concentrations exceeding 35 μM, and induced 31.9% early apoptosis and 8.8% late apoptosis (vs. 2.0% early and 1.6% late in control) in cancer cells [1]. Although compound 10k utilizes a 2,5‑difluorobenzenesulfonamide rather than the target compound's 2,6‑difluoro substitution pattern, the data establish that the difluorobenzenesulfonamide‑thiazolo[5,4‑b]pyridine hybrid chemotype is capable of achieving single‑digit nanomolar EGFR‑TK potency alongside a significant therapeutic window [1].

EGFR T790M inhibition NSCLC anticancer activity Structure-activity relationship

Structural Uniqueness of the 2,6-Difluoro Substitution Pattern vs. 2,5-Difluoro and 2,4-Difluoro Isomers

The target compound (2,6‑difluoro) is one of at least three known difluoro positional isomers sharing the same molecular formula (C₁₈H₁₁F₂N₃O₂S₂, MW 403.4): the 2,5‑difluoro isomer (CAS 863594‑48‑3) and the 2,4‑difluoro isomer (CAS 912623‑75‑7) . In medicinal chemistry, the 2,6‑difluoro substitution pattern imparts distinct electronic properties versus 2,5‑ or 2,4‑substitution: the symmetrical ortho,ortho‑difluoro arrangement on a benzene ring creates a unique dipole orientation and steric profile that differentially influences sulfonamide NH acidity, target‑binding hydrogen‑bond geometry, and metabolic stability compared to ortho,meta‑ or ortho,para‑difluoro patterns [1]. For example, the 2,6‑difluorobenzenesulfonamide fragment is present in the FDA‑approved kinase inhibitor dabrafenib, where it contributes to optimal binding within the BRAF kinase active site [1], while the 2,5‑difluoro pattern is preferred in the EGFR‑TK inhibitor 10k [2], suggesting that different kinase targets exhibit divergent preferences for the difluoro positional isomer.

Positional isomer differentiation Fluorine substitution effect Medicinal chemistry design

Application Scenarios for 2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2309626-53-5)


PI3Kα‑Selective Chemical Probe Development and Kinase Panel Profiling

Based on class‑level SAR evidence showing that thiazolo[5,4‑b]pyridine sulfonamides achieve nanomolar PI3Kα inhibition with approximately 10‑fold selectivity over PI3Kβ [1], this compound is suitable as a starting scaffold for developing isoform‑selective PI3Kα chemical probes. The 2,6‑difluorobenzenesulfonamide substitution pattern may confer a distinct selectivity fingerprint compared to the 2‑chloro‑4‑fluorophenyl (19b) or 5‑chlorothiophene‑2‑sulfonamide (19c) analogs characterized in the literature [1], enabling exploration of sulfonamide‑driven PI3K isoform selectivity.

Structure‑Based Design of Kinase Inhibitors Targeting the BRAF‑like Hinge Binding Mode

The 2,6‑difluorobenzenesulfonamide fragment is a recognized pharmacophore in the FDA‑approved BRAF inhibitor dabrafenib, where the symmetrical ortho,ortho‑difluoro arrangement contributes to optimal hinge‑region hydrogen bonding [2]. Coupling this fragment with the thiazolo[5,4‑b]pyridine core—which itself engages kinase hinge residues through key hydrogen bonds as demonstrated by molecular docking of PI3Kα inhibitor 19a [1]—provides a dual‑hinge‑binding design strategy for kinases (e.g., BRAF, CRAF) that accommodate extended adenine‑mimetic scaffolds.

EGFR‑TKI Resistance‑Overcoming Library Design for NSCLC Drug Discovery

The thiazolo[5,4‑b]pyridine‑difluorobenzenesulfonamide chemotype has demonstrated activity against EGFR‑mutant NSCLC cell lines including the T790M resistance mutation (NCI‑H1975 IC₅₀ = 0.08 μM for the 2,5‑difluoro analog 10k, comparable to Osimertinib) with a favorable selectivity window against normal lung epithelial cells [3]. The 2,6‑difluoro isomer of this scaffold is a rational candidate for head‑to‑head comparison with the 2,5‑difluoro lead compound 10k in EGFR‑TKI resistance‑overcoming programs, enabling systematic exploration of the difluoro positional isomer effect on EGFR mutant selectivity.

Chemical Biology Tool for Dissecting Sulfonamide‑Dependent Kinase Polypharmacology

Given that the sulfonamide functional group is established as essential for PI3Kα inhibitory activity within this chemotype [1] and that patent claims explicitly differentiate between multiple difluorobenzenesulfonamide isomers as separate kinase‑modulating entities [4], this compound serves as a chemical biology tool for profiling the kinase polypharmacology attributable specifically to the 2,6‑difluorobenzenesulfonamide pharmacophore. Procurement of the precise 2,6‑difluoro isomer—rather than the 2,5‑ or 2,4‑difluoro analogs—enables unambiguous assignment of kinase inhibition signatures to this specific substitution pattern.

Quote Request

Request a Quote for 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.